[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a type of sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of these sulfonamide derivatives were determined using various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS .
Molecular Structure Analysis
The molecular structure of this compound includes a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6 . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Physical and Chemical Properties Analysis
The compound is a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 . Its IR (KBr) υ (cm -1) values are: 3258 (N-H stretching), 3047 (C-H stretching of aromatic ring), 2936 (-CH 2 stretching), 1711 (C=O stretching), 1643 (C=C stretching of aromatic ring), 1385 (-SO 2 stretching) .
Scientific Research Applications
Synthesis and Chemical Properties
Electrochemical Synthesis and Anti-stress Oxidative Properties : A study by Largeron and Fleury (1998) discusses a two-step one-pot electrochemical synthesis process for creating novel 8-amino-1,4-benzoxazine derivatives starting from a related compound, showcasing anti-stress oxidative properties. This indicates the potential for electrochemical methods in synthesizing complex organic compounds with specific biological activities (Largeron & Fleury, 1998).
Photo-Reorganization for Synthesis of Angular Pentacyclics : Dalal et al. (2017) describe the photo-reorganization of similar compounds to form angular pentacyclic compounds, suggesting a green and convenient synthesis method for creating complex organic scaffolds. This highlights the application of photochemical studies in synthesizing novel organic structures with potential for further functionalization or as active pharmaceutical ingredients (Dalal et al., 2017).
Antioxidant Properties
- Synthesis and Antioxidant Activities : Çetinkaya et al. (2012) synthesized derivatives of a related compound and evaluated their antioxidant activities. This research underscores the chemical's potential for developing antioxidants, which are crucial in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Photoinitiators for Polymerization
- Free Radical Polymerization Initiators : Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative as a caged one-component Type II photoinitiator for free radical polymerization. This study reveals the application of such compounds in the polymer industry, particularly in initiating polymerization processes under specific conditions (Kumbaraci et al., 2012).
These studies illustrate the diverse scientific research applications of compounds with structural or functional similarities to "4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone", including synthetic methodology development, antioxidant property exploration, and roles in polymer chemistry. The detailed mechanisms, methodologies, and potential applications highlighted in these papers provide a foundation for understanding the broader implications and utilities of complex organic compounds in scientific research.
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-2-30-19-10-7-17(8-11-19)25(27)24-16-26(20-5-3-4-6-23(20)33(24,28)29)18-9-12-21-22(15-18)32-14-13-31-21/h3-12,15-16H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGNSOLREBMMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.